molecular formula C5H4N2O3 B1313557 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 54404-06-7

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No. B1313557
CAS RN: 54404-06-7
M. Wt: 140.1 g/mol
InChI Key: AZNSKHLQNCKBHC-UHFFFAOYSA-N
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Description

“3-Oxo-2,3-dihydropyridazine-4-carboxylic acid” is a chemical compound with the CAS Number: 54404-06-7 . It has a linear formula of C5H4N2O3 .


Molecular Structure Analysis

The molecular structure of “3-Oxo-2,3-dihydropyridazine-4-carboxylic acid” is represented by the formula C5H4N2O3 . The InChI Code for this compound is 1S/C5H4N2O3/c8-4-3 (5 (9)10)1-2-6-7-4/h1-2H, (H,7,8) (H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Oxo-2,3-dihydropyridazine-4-carboxylic acid” are as follows :

Scientific Research Applications

Synthesis and Reactions

Research on compounds related to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid has focused on their synthesis and reactions. Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, which are structurally related to dihydropyridazine derivatives. They studied the methylation and acylation of these compounds, contributing to the synthesis of various heterocyclic compounds, including thiazines and indeno[1,2-d]pyrimidines (Kappe & Roschger, 1989).

Biological Activity

Ziegler et al. (1988) synthesized various hydrazone, pyrazole, and dihydropyridazine derivatives from a compound structurally related to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid. They reported the in vitro biological activity of these derivatives (Ziegler et al., 1988).

Heterocyclic Syntheses

Alnajjar et al. (2008) reported a novel route to 2,3-dihydropyridazine-4-carboxylic acids, demonstrating the potential of enaminones as building blocks in heterocyclic syntheses. This pathway provides a method for creating diverse compounds with potential applications in various fields (Alnajjar et al., 2008).

Xanthine Oxidase Inhibitors

Zhang et al. (2019) designed and synthesized a series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide derivatives as novel xanthine oxidase inhibitors. They conducted molecular docking studies and in vitro evaluations, contributing to the understanding of the structure-activity relationship of these compounds (Zhang et al., 2019).

Synthesis of Novel Compounds

Sayed et al. (2003) explored the use of a derivative similar to 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid in synthesizing new heterocyclic compounds with potential biological activity. They studied various reactions and reported antimicrobial and antifungal activities of some compounds (Sayed et al., 2003).

Safety And Hazards

The safety information for “3-Oxo-2,3-dihydropyridazine-4-carboxylic acid” indicates that it has the following hazard statements: H302-H315-H319-H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Future Directions

In terms of future directions, there is ongoing research to expand the structure-activity relationship of xanthine oxidase inhibitors, which includes a series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives . Further evaluation of these compounds on their druggability and continued design and optimization of inhibitors with novel five- or six-membered heterocyclic rings with various substituent groups are in progress .

properties

IUPAC Name

6-oxo-1H-pyridazine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-2-6-7-4/h1-2H,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNSKHLQNCKBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80491710
Record name 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-2,3-dihydropyridazine-4-carboxylic acid

CAS RN

54404-06-7
Record name 3-Oxo-2,3-dihydropyridazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80491710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
L Zhang, S Wang, M Yang, A Shi, H Wang… - Bioorganic & Medicinal …, 2019 - Elsevier
In view of expanding the structure activity relationship of xanthine oxidase inhibitors, a series of 3-oxo-6-aryl-2,3-dihydropyridazine-4-carbohydrazide/carboxylic acid derivatives were …
Number of citations: 14 www.sciencedirect.com
A Alnajjar, MM Abdelkhalik, A Al-Enezi, MH Elnagdi - Molecules, 2008 - mdpi.com
The reported structures of reaction products of enaminones with malononitrile in ethanolic piperidine are revised. A novel route to 2,3-dihydropyridazine-4-carboxylic acids 4a-c via …
Number of citations: 46 www.mdpi.com
F Knotz, H Raber, H Huber - Microchimica Acta, 1974 - Springer
A sensitive qualitative test for sodium by means of a pyridazine derivative is described. The reaction is not specific and consequently requires the prior separation of all analytical groups …
Number of citations: 0 link.springer.com
G Ragusa, S Bencivenni, P Morales… - …, 2018 - Wiley Online Library
In recent years, cannabinoid type 2 receptors (CB 2 R) have emerged as promising therapeutic targets in a wide variety of diseases. Selective ligands of CB 2 R are devoid of the …
HM Ibrahim, H Behbehani… - Chemistry Central …, 2013 - bmcchem.biomedcentral.com
Despite significant progresses in antimicrobial therapy, infectious diseases caused by bacteria and fungi remain a major worldwide health problem because of the rapid development of …
Number of citations: 35 bmcchem.biomedcentral.com
G Ragusa, M Gómez-Cañas, P Morales… - European Journal of …, 2017 - Elsevier
In the last few years, cannabinoid type-2 receptor (CB 2 R) selective ligands have shown a great potential as novel therapeutic drugs in several diseases. With the aim of discovering …
Number of citations: 14 www.sciencedirect.com
W Chen, F Liu, Q Zhao, X Ma, D Lu, H Li… - Journal of Medicinal …, 2020 - ACS Publications
HBV capsid assembly has been viewed as an attractive target for new antiviral therapies against HBV. On the basis of a lead compound 4r, we further investigated this target to identify …
Number of citations: 21 pubs.acs.org
M Asif, M Allahyani, MM Almehmadi… - Current Organic …, 2023 - ingentaconnect.com
Pyridazine derivatives are an important heterocyclic family in medication development. Because of their biological relevance, there has been a surge in interest in the chemistry of …
Number of citations: 0 www.ingentaconnect.com
S Zhao, Y Zhang, H Zhou, S Xi, B Zou, G Bao… - European Journal of …, 2016 - Elsevier
Six series of novel 4-(2-fluorophenoxy)-3,3′-bipyridine derivatives conjugated with aza-aryl formamide/amine scaffords were designed and synthesized through a structure-based …
Number of citations: 18 www.sciencedirect.com
YN Mabkhot, A Barakat, AM Al-Majid… - International Journal of …, 2012 - mdpi.com
A comprehensive and facile method for the synthesis of new functionalized bis-heterocyclic compounds containing a thieno[2,3-b]thiophene motif is described. The hitherto unknown bis-…
Number of citations: 23 www.mdpi.com

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